molecular formula C9H14N2O3S B2853817 N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide CAS No. 54179-16-7

N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide

Cat. No.: B2853817
CAS No.: 54179-16-7
M. Wt: 230.28
InChI Key: FREZFOWNGXNPKT-UHFFFAOYSA-N
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Description

N-[(3-Amino-4-methoxyphenyl)methyl]methanesulfonamide (CAS 54179-16-7) is an organic compound with the molecular formula C 9 H 14 N 2 O 3 S and a molecular weight of 230.29 g/mol . This methanesulfonamide derivative features a benzyl scaffold substituted with both a primary amino group and a methoxy group, providing versatile handles for further chemical functionalization. The compound is characterized by the SMILES notation COC1=C(C=C(C=C1)CNS(=O)(=O)C)N and the InChIKey FREZFOWNGXNPKT-UHFFFAOYSA-N . While the specific biological data for this compound is limited in the public domain, its structural features are of significant interest in medicinal chemistry. Methanesulfonamide-containing compounds are frequently explored as key scaffolds in drug discovery . Furthermore, related structural analogs have been investigated for their potential to inhibit β-amyloid peptide release and/or synthesis, suggesting a relevant context for research into neurodegenerative diseases such as Alzheimer's . The presence of the sulfonamide group also makes this compound a candidate for biochemical probe development and enzyme inhibition studies, given that sulfonamides are known to interact with a wide variety of enzyme active sites. Researchers can utilize this building block in the synthesis of more complex molecules, for target identification, or as a reference standard in analytical studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-14-9-4-3-7(5-8(9)10)6-11-15(2,12)13/h3-5,11H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREZFOWNGXNPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide typically involves the reaction of 3-amino-4-methoxybenzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with substituted methoxy groups.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity :
N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide has shown promise as an antiviral agent. Research indicates that compounds with similar structural features can inhibit the replication of viruses, including human immunodeficiency virus (HIV) and other viral infections. The methanesulfonamide group is particularly noted for its ability to enhance the bioactivity of the compound by improving its solubility and stability in biological systems.

Anticancer Properties :
The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. In particular, studies have indicated that derivatives of this compound can disrupt microtubule formation, leading to cell cycle arrest in the mitotic phase. This mechanism is crucial for developing new cancer therapeutics aimed at targeting rapidly dividing cells .

Mechanistic Insights

Binding Affinity Studies :
Investigations into the binding affinity of this compound to specific biological targets have been conducted using techniques such as NMR spectroscopy and molecular docking simulations. These studies help elucidate how the compound interacts with cellular receptors and enzymes, potentially leading to the development of more effective drug candidates .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including amination and sulfonation processes. Characterization techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Findings Implications
Study on Antiviral ActivityThe compound exhibited significant inhibition of HIV replication in vitro.Suggests potential as a therapeutic agent for HIV treatment.
Anticancer ResearchDerivatives showed IC50 values in the nanomolar range against several cancer cell lines.Indicates strong potential for development as an anticancer drug.
Binding Affinity AnalysisHigh binding affinity was observed with specific cellular receptors, enhancing understanding of its mechanism of action.Provides insights for rational drug design targeting similar pathways.

Mechanism of Action

The mechanism of action of N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methanesulfonamide group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

N-(4-Amino-3-methoxyphenyl)methanesulfonamide (CAS 57165-06-7)
  • Structure : Lacks the methylene bridge (–CH₂–) between the phenyl ring and sulfonamide group.
  • Molecular Weight : 216.26 g/mol (vs. ~230.29 g/mol for the target compound due to the additional –CH₂– group) .
N-(3-Chloro-4-methylphenyl)methanesulfonamide (CAS 71270-61-6)
  • Structure : Substituted with –Cl and –CH₃ groups at positions 3 and 4 on the phenyl ring.
  • Physicochemical Properties: Higher hydrophobicity due to the chloro and methyl groups, which may enhance membrane permeability compared to the target compound’s polar amino and methoxy groups .
N-(2-Furylmethyl)methanesulfonamide
  • Structure : Replaces the phenyl ring with a furan heterocycle.
  • The furan ring’s electron-rich nature may alter reactivity compared to aromatic amines .
N-(4-Fluorophenyl)methanesulfonamide (CICPIO)
  • Structure : Features a –F substituent on the phenyl ring.
  • Crystallography : Exhibits hydrogen-bonding networks via sulfonamide NH and fluorine, which could stabilize crystal packing—a property relevant to pharmaceutical formulation .

Pharmacologically Active Analogues

N-(4-Arylamidophenyl)methanesulfonamide Derivatives
  • Anti-inflammatory Activity: Demonstrated significant inhibition of xylene-induced ear edema in mice, with activity modulated by substituents on the aryl group. The target compound’s 3-amino group may enhance hydrogen-bonding interactions with inflammatory enzymes .
N-{3-Methoxy-4-[(4-methoxyacridin-9-yl)amino]phenyl}methanesulfonamide Hydrochloride
  • Structure : Incorporates an acridine moiety linked to the methanesulfonamide group.
  • Antitumor Activity: As an acridine derivative, it intercalates DNA and inhibits topoisomerases.
m-AMSA (N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide)
  • Clinical Use: A phase I study reported antitumor activity in ovarian carcinoma, with dose-limiting leukopenia and thrombocytopenia.

Physicochemical and Spectral Comparisons

Property Target Compound N-(4-Amino-3-methoxyphenyl)methanesulfonamide N-(3-Chloro-4-methylphenyl)methanesulfonamide
Molecular Formula C₉H₁₄N₂O₃S C₈H₁₂N₂O₃S C₈H₁₀ClNO₂S
Molecular Weight (g/mol) ~230.29 216.26 219.69
Polar Groups –NH₂, –OCH₃, –SO₂NH– –NH₂, –OCH₃, –SO₂NH– –Cl, –CH₃, –SO₂NH–
Key Spectral Features ¹H NMR: δ ~3.8 (OCH₃), δ ~6.5–7.2 (Ar–H), δ ~5.0 (NH₂) Similar aromatic and sulfonamide signals ¹H NMR: δ ~2.3 (CH₃), δ ~7.2–7.5 (Ar–H)

Biological Activity

N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide, also known as a sulfonamide derivative, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methanesulfonamide group attached to a phenyl ring substituted with an amino and a methoxy group. Its structural formula can be summarized as follows:

N 3 amino 4 methoxyphenyl methyl methanesulfonamide\text{N 3 amino 4 methoxyphenyl methyl methanesulfonamide}

Key Properties:

  • Molecular Weight: 287 g/mol
  • Solubility: Enhanced by the methanesulfonamide group, facilitating interactions with biological molecules.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The amino group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for its applications in various therapeutic contexts, including antimicrobial and anticancer treatments.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its efficacy against various bacterial strains, showing potential as an antibiotic agent. The compound's mechanism may involve the inhibition of bacterial enzyme pathways essential for growth and replication.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of this sulfonamide can induce apoptosis in cancer cells by disrupting microtubule formation, which is vital for cell division. For instance, one study reported that a related compound caused significant tumor reduction in nude mice xenograft assays, highlighting its potential as an anticancer agent .

Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of N-aryl-2-arylethenesulfonamides, including derivatives of this compound. The results indicated IC50 values ranging from 5 to 10 nM against various cancer cell lines, demonstrating potent cytotoxicity. The mechanism involved caspase activation and tubulin depolymerization, leading to cell cycle arrest in the mitotic phase .

CompoundIC50 (nM)Cell Line
6t5DU145
6t10K562

Study 2: Enzyme Inhibition

In another research effort, the compound was utilized as a probe to study enzyme inhibition mechanisms. It was found to effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug development targeting metabolic diseases .

Q & A

Q. What are the optimal synthetic routes for N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves the reaction of 3-amino-4-methoxybenzylamine with methanesulfonyl chloride under basic conditions (e.g., triethylamine or NaOH) in aprotic solvents like DMF or DCM. Reaction parameters such as temperature (0–25°C), stoichiometry, and reaction time (4–12 hours) are critical for yield optimization. Intermediate purity is monitored via HPLC (e.g., C18 column, acetonitrile/water gradient) and confirmed by 1H^1H-NMR for structural validation (e.g., methoxy singlet at ~3.8 ppm, sulfonamide protons at ~7.2 ppm) .

Q. How can researchers ensure high-purity isolation of this compound, and what analytical techniques are essential?

  • Methodological Answer : Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Analytical validation requires:
  • HPLC : Purity >98% (retention time matched to standards).
  • NMR : Confirmation of aromatic protons, sulfonamide group, and absence of unreacted starting materials.
  • Mass Spectrometry (MS) : Molecular ion peak (e.g., [M+H]+^+ at m/z 259.1) for molecular weight confirmation .

Q. What are the key physicochemical properties influencing experimental design (e.g., solubility, stability)?

  • Methodological Answer :
  • Solubility : Soluble in DMSO, DMF, and methanol; limited in water. Adjust solvent systems for biological assays (e.g., ≤0.1% DMSO in cell-based studies).
  • Stability : Store at –20°C under inert atmosphere; degradation observed at pH <4 or >10. Monitor via stability-indicating HPLC methods .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms for this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electron distribution, sulfonamide group reactivity, and potential nucleophilic attack sites. For example, the methoxy group’s electron-donating effect increases aromatic ring electron density, influencing electrophilic substitution pathways. Thermodynamic parameters (ΔG, ΔH) predict reaction feasibility under varying conditions .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum content) or compound aggregation. Mitigation steps:
  • Dose-Response Validation : Use multiple replicates and orthogonal assays (e.g., fluorescence polarization vs. SPR).
  • Aggregation Testing : Include detergents (e.g., 0.01% Tween-20) or dynamic light scattering (DLS) to rule out false positives .

Q. How does molecular docking predict target binding modes, and what validation experiments are required?

  • Methodological Answer : Docking (e.g., AutoDock Vina) identifies potential interactions with targets like kinases or GPCRs. Key steps:
  • Protein Preparation : Optimize protonation states (e.g., using PROPKA) and remove crystallographic water.
  • Pose Validation : Compare with co-crystallized ligands (RMSD <2.0 Å).
  • Experimental Validation : Use SPR or ITC to measure binding constants (e.g., Kd_d) .

Q. What are the mechanistic insights into its role as a enzyme inhibitor (e.g., competitive vs. allosteric)?

  • Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots) determine inhibition type:
  • Competitive : Increased Km_m with unchanged Vmax_{max}.
  • Allosteric : Reduced Vmax_{max} and/or altered Km_m.
    Structural studies (e.g., cryo-EM or X-ray crystallography) reveal binding site topology .

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